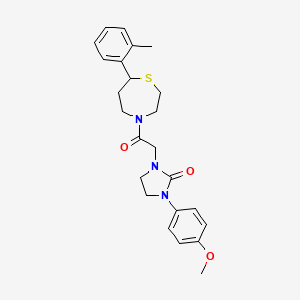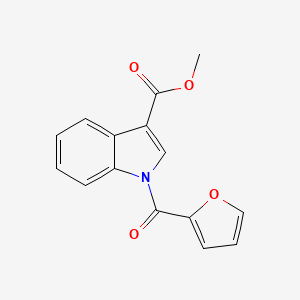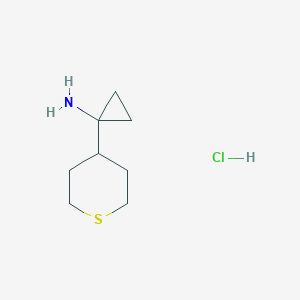
1-(Thian-4-yl)cyclopropan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Thian-4-yl)cyclopropan-1-amine hydrochloride belongs to a class of compounds that are of significant interest due to their chemical and pharmacological properties. While specific information on this compound is scarce, the study of cyclopropanes and related amines provides a foundation for understanding its characteristics.
Synthesis Analysis
Cyclopropanes can be synthesized through various methods, including the ring-opening of activated cyclopropanes with amine nucleophiles, which proceeds at room temperature with complete preservation of enantiomeric purity, offering a pathway to synthesize complex amines like 1-(Thian-4-yl)cyclopropan-1-amine hydrochloride (Lifchits & Charette, 2008). Additionally, synthetic approaches involving the use of cyclopropyl ketones as precursors for the regiospecific synthesis of various nitrogen-containing heterocycles have been documented (Wurz & Charette, 2005).
Molecular Structure Analysis
The molecular structure of cyclopropane derivatives, including those substituted with amino groups, is critical for their chemical reactivity and potential applications. The synthesis and crystal structures of β-oligopeptides from 1-(aminomethyl)cyclopropanecarboxylic acid provide insights into the molecular structure and the importance of the cyclopropane moiety in the overall molecular conformation (Abele, Seiler, & Seebach, 1999).
Chemical Reactions and Properties
Cyclopropanes are known for their involvement in various chemical reactions, including ring-opening reactions, which can lead to the formation of structurally diverse compounds. The Lewis acid-catalyzed ring-opening of activated cyclopropanes with amine nucleophiles is a notable reaction, enabling the synthesis of compounds with significant biological activity (Lifchits & Charette, 2008).
Physical Properties Analysis
While specific physical properties of 1-(Thian-4-yl)cyclopropan-1-amine hydrochloride are not directly available, the study of cyclopropane derivatives reveals that these compounds often possess unique physical properties due to their strained ring system. The physical properties such as melting point, boiling point, and solubility are influenced by the cyclopropane core and its substitutions.
Chemical Properties Analysis
The chemical properties of cyclopropane derivatives, including their reactivity, stability, and interactions with various reagents, are essential for understanding their behavior in chemical reactions. The ring strain in cyclopropanes makes them reactive in many chemical transformations, offering pathways to synthesize a wide range of compounds, including amines and other nitrogen-containing heterocycles (Wurz & Charette, 2005).
Scientific Research Applications
Synthesis and Chemical Properties
- Kozhushkov et al. (2010) explored productive syntheses of new amine derivatives, including 1-ethynylcyclopropylamine, which share a structural similarity with 1-(Thian-4-yl)cyclopropan-1-amine hydrochloride. They demonstrated the conversion of these amines into N-Fmoc-protected derivatives, highlighting their potential in synthetic chemistry applications (Kozhushkov, Wagner-Gillen, Khlebnikov, & Meijere, 2010).
Ring-Opening Reactions
- Lifchits & Charette (2008) described the Lewis acid-catalyzed ring-opening of activated cyclopropanes with amine nucleophiles. This methodology was applied in synthesizing serotonin/norepinephrine reuptake inhibitors, indicating the potential for 1-(Thian-4-yl)cyclopropan-1-amine hydrochloride in pharmaceutical chemistry (Lifchits & Charette, 2008).
Synthetic Precursors and Intermediates
- Wurz & Charette (2005) discussed the use of doubly activated cyclopropanes as synthetic precursors for the regiospecific synthesis of dihydropyrroles. Such methodologies could be relevant for producing structurally related compounds to 1-(Thian-4-yl)cyclopropan-1-amine hydrochloride (Wurz & Charette, 2005).
Biocatalytic Approaches
- Hugentobler et al. (2016) explored biocatalytic routes for synthesizing cyclopropyl amine, a structural element in 1-(Thian-4-yl)cyclopropan-1-amine hydrochloride. They achieved high enantiomeric excess, demonstrating the feasibility of biocatalytic methods in the synthesis of such compounds (Hugentobler, Sharif, Rasparini, Heath, & Turner, 2016).
Hydroamination and Substituted Cyclopropanes
- Feng, Hao, Liu, & Buchwald (2019) reported on the diastereo- and enantioselective synthesis of polysubstituted aminocyclobutanes and aminocyclopropanes. This research highlights the significance of such compounds in the development of biologically active molecules, which could include derivatives of 1-(Thian-4-yl)cyclopropan-1-amine hydrochloride (Feng, Hao, Liu, & Buchwald, 2019).
Cyclopropanation and C-Cyclopropylalkylamine Syntheses
- Wipf, Kendall, & Stephenson (2003) discussed the synthesis of C-cyclopropylalkylamines, which are structurally related to 1-(Thian-4-yl)cyclopropan-1-amine hydrochloride. Their work provided insights into the formation of allylic amine building blocks and cyclopropanated intermediates (Wipf, Kendall, & Stephenson, 2003).
Relay Catalysis and Synthesis of Azetidines
- Han, Zhang, Xu, & Luo (2016) developed a [3 + 1]-annulation reaction combining Lewis acid-catalyzed nucleophilic ring opening with (hypo)iodite-catalyzed C-N bond formation. This method could potentially be applied to the synthesis of compounds structurally similar to 1-(Thian-4-yl)cyclopropan-1-amine hydrochloride (Han, Zhang, Xu, & Luo, 2016).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
1-(thian-4-yl)cyclopropan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NS.ClH/c9-8(3-4-8)7-1-5-10-6-2-7;/h7H,1-6,9H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRRJAEVURLGYBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1C2(CC2)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Thian-4-yl)cyclopropan-1-amine hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B2484253.png)
![N-(4-ethylbenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2484254.png)
![2-Ethyl-6-(2-methoxy-5-methylphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2484255.png)
![1-(2-bromo-5-methoxybenzyl)-5-(4-fluorophenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2484256.png)
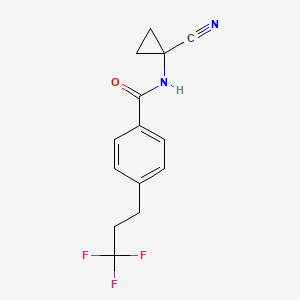

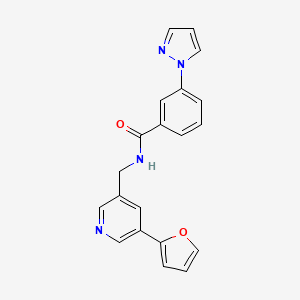

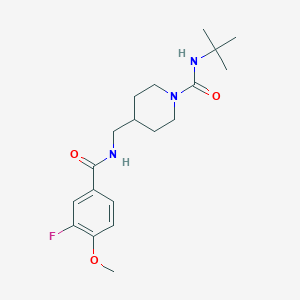
![(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(3,5-dimethoxyphenyl)methanone](/img/structure/B2484264.png)
![N-[4-[5-Methyl-2-[5-[2-(trifluoromethyl)phenyl]furan-2-yl]-1H-imidazol-4-yl]phenyl]hept-6-ynamide](/img/structure/B2484269.png)
